molecular formula C12H17NO B029471 2-Phenyl-2-pyrrolidin-1-yl-ethanol CAS No. 20245-72-1

2-Phenyl-2-pyrrolidin-1-yl-ethanol

Cat. No. B029471
CAS RN: 20245-72-1
M. Wt: 191.27 g/mol
InChI Key: YQDISZZVFYLYOG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 2-Phenyl-2-pyrrolidin-1-yl-ethanol often involves condensation reactions. For instance, the Knoevenagel condensation reaction between 2-methylpyridine with benzaldehyde has been reported to yield 1-phenyl-2-(2-pyridyl)ethanol, showcasing a method that might be adaptable for synthesizing related compounds (Percino, Chapela, 2015).

Molecular Structure Analysis

The molecular structure of related compounds, such as 1-phenyl-2-(2-pyridyl)ethanol, has been elucidated using techniques like single crystal X-ray diffraction. This technique provides detailed insights into the crystalline structure, demonstrating the presence of intermolecular hydrogen bonding which plays a crucial role in stabilizing the molecular configuration (Percino, Chapela, 2015).

Chemical Reactions and Properties

Chemical reactions involving similar structures often include oxidation and reduction processes. For instance, the oxidation of alcohols to carbonyl derivatives under visible light irradiation has been studied, presenting a potential pathway for modifying the functional groups of this compound to achieve desired chemical properties (Samanta, Biswas, 2015).

Physical Properties Analysis

The physical properties of chemical compounds are often determined through studies on molecular interactions. For example, research on N-phenyl-3-(pyridin-4-yl) prop-2-enamide solutions in ethanol has provided insights into molecular interactions, which could be relevant for understanding the solubility, density, and viscosity of this compound (Tekade et al., 2015).

Chemical Properties Analysis

The chemical properties of this compound could be explored through studies focusing on its reactivity with other chemical entities. For instance, the catalytic activity of compounds in the oxidation of alcohols to aldehydes and ketones under specific conditions can offer insights into the reactivity and potential catalytic applications of this compound (Samanta, Biswas, 2015).

Scientific Research Applications

  • Hakimi et al. (2017) investigated a new ligand, 2-(2-(phenyl(pyridin-2-yl)methyleneamino)ethylamino)ethanol, and its complexes with zinc(II) and cadmium(II) halides, showing potential for enantioselective products in coordination chemistry (Hakimi, Ahmadi, Mardani, & Mohr, 2017).

  • Elladiou & Patrickios (2012) found that 2-(pyridin-2-yl)ethanol is an effective protecting group for methacrylic acid, facilitating the conversion of polymers into poly(methacrylic acid) (Elladiou & Patrickios, 2012).

  • Percino et al. (2015) synthesized the 1-phenyl-2-(2-pyridyl)ethanol intermediate, revealing its unique stability and hydrogen bond formation, providing insights for similar compounds (Percino, Chapela, Cerón, Soriano-Moro, & Castro, 2015).

  • Hegedus, Máthé, & Tungler (1996) demonstrated the hydrogenation of 1-methyl-2-pyrrole ethanol to 1-methyl-2-pyrrolidine ethanol using a palladium catalyst, highlighting its importance in synthesizing pharmaceutical intermediates (Hegedus, Máthé, & Tungler, 1996).

  • Sinsheimer et al. (1976) synthesized the major urinary metabolite of 1-(3-chlorophenyl)-2(4-hydroxyphenyl)-1-methyl-2(2 pyridine)ethanol, evaluating its potential as a hypocholesteremic agent (Sinsheimer, Van den Eeckhout, Hewitt, Kido, Wade, Hansen, Drach, & Burckhalter, 1976).

  • Singh, Singh, & Singh (2009) explored the catalytic applications of pyrrolidine derivatives in synthesizing organic compounds and developing new catalysts for organic reactions (Singh, Singh, & Singh, 2009).

Future Directions

The pyrrolidine ring, a key feature of “2-Phenyl-2-pyrrolidin-1-yl-ethanol”, is a versatile scaffold for novel biologically active compounds . Future research could explore the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

2-phenyl-2-pyrrolidin-1-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c14-10-12(13-8-4-5-9-13)11-6-2-1-3-7-11/h1-3,6-7,12,14H,4-5,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQDISZZVFYLYOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(CO)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10462615
Record name 2-phenyl-2-pyrrolidin-1-yl-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10462615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

20245-72-1
Record name 2-phenyl-2-pyrrolidin-1-yl-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10462615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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